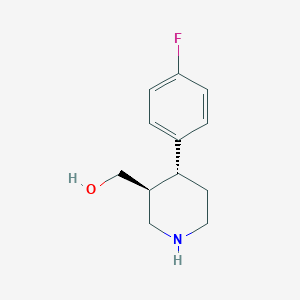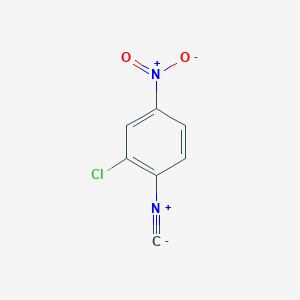
4-Fluoro-2-methyl-5-nitrophenol
Overview
Description
4-Fluoro-2-methyl-5-nitrophenol (FMNP) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a yellow-colored solid with a molecular weight of 197.09 g/mol and a melting point of 75-77°C. FMNP is an important intermediate in the synthesis of various nitrophenol derivatives and has been used in the synthesis of a number of pharmaceuticals and other compounds.
Scientific Research Applications
Environmental Sensing and Detection : Polysiloxane-based fluorescent probes with triphenylamine as the fluorophore have been developed for the detection of 4-nitrophenol, a toxic pollutant. These probes are used in paper sensors for portable, visual detection applications (Wang, Zuo, & Feng, 2020).
Organic Synthesis and Pharmaceuticals : There's a method to synthesize 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene, yielding a product with 38.7% yield and 99.5% purity. This process offers potential applications in organic synthesis and pharmaceuticals (Zhang Zhi-de, 2011).
Colorimetric Sensing : The calix[4]pyrrole-4-nitrophenolate complex is used as a colorimetric sensor for halide anions. It restores the yellow color of free 4-nitrophenolate anion in solutions, enabling the detection of ions like fluoride (Gale, Twyman, Handlin, & Sessler, 1999).
Photochemical Studies : Irradiated nitrophenols can produce nitrite and nitrous acid in aqueous solutions, contributing to nitrite occurrence in the atmosphere and dew-water evaporation (Barsotti et al., 2017).
Atmospheric Chemistry : Methyl-2-nitrophenol photolysis, originating from biomass burning, potentially contributes to the formation of OH radicals in the atmosphere (Sangwan & Zhu, 2018).
Industrial Applications : Microwave-assisted synthesis of Ag2O-ZnO composite nanocones has been developed for the simultaneous detection and removal of 4-Nitrophenol from aqueous solutions, offering a cost-effective approach for industrial applications (Chakraborty et al., 2021).
Biomedical Research : OFPNPG, a gene-reporter molecule, is used for observing beta-galactosidase activity in glioma and breast cancer cells using 19F chemical shift imaging. This technique offers potential for future in vivo studies (Kodibagkar et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The polar character of the nitro group in nitro compounds can influence their pharmacokinetic properties .
Result of Action
Nitro compounds are known to be reactive and can potentially cause various molecular and cellular changes .
Action Environment
The action of 4-Fluoro-2-methyl-5-nitrophenol can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and other factors can affect the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
4-fluoro-2-methyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHVJZUBABFJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445305 | |
| Record name | 4-fluoro-2-methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122455-84-9 | |
| Record name | 4-Fluoro-2-methyl-5-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122455-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-2-methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)







